Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate is a complex organic compound featuring a morpholine ring with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate typically involves the formation of the morpholine ring followed by the introduction of the hydroxymethyl and oxo groups. One common synthetic route involves the reaction of an appropriate amine with an ester, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]propanoate
- Ethyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate
- Methyl [6-(hydroxymethyl)-2-oxo-1,4-oxazepan-3-ylidene]acetate
Uniqueness
Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate is unique due to its specific functional groups and ring structure, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
100944-51-2 |
---|---|
Molecular Formula |
C8H11NO5 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
methyl 2-[6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate |
InChI |
InChI=1S/C8H11NO5/c1-13-7(11)2-6-8(12)14-5(4-10)3-9-6/h2,5,9-10H,3-4H2,1H3 |
InChI Key |
LULAHTUFSJPXFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C1C(=O)OC(CN1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.